Parconazole - 61400-59-7

Parconazole

Catalog Number: EVT-442483
CAS Number: 61400-59-7
Molecular Formula: C17H16Cl2N2O3
Molecular Weight: 367.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Parconazole is a broad spectrum imidazole derivative with antifungal activity. Although the exact mechanism of action has yet to be fully elucidated, parconazole, like other azole antifungals, most likely inhibits the cytochrome P450 dependent 14 alpha demethylation of lanosterol. This prevents the synthesis of ergosterol which is a crucial component of the fungal cell membrane. By disrupting fungal cell membrane synthesis and integrity, parconazole alters fungal cell membrane permeability, promotes loss of essential intracellular components and eventually inhibits fungal cell growth.
Source and Classification

Parconazole is classified under the category of triazole antifungals. It is structurally related to fluconazole and itraconazole, sharing a similar pharmacophore that allows it to target fungal pathogens effectively. The compound is synthesized through various chemical pathways that modify its triazole core to enhance its antifungal efficacy and pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Parconazole typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available triazole derivatives.
  2. Reactions: Common methods include nucleophilic substitutions and cyclization reactions. For instance, one method involves reacting a substituted phenyl compound with a triazole in the presence of a base catalyst, often using solvents such as methanol or ethanol at elevated temperatures.
  3. Purification: After the reaction, purification steps are crucial to isolate Parconazole from by-products. Techniques such as recrystallization or chromatography are commonly employed.

An example reaction pathway includes the conversion of 1,2,4-triazole derivatives through alkylation reactions, followed by deprotection steps to yield the final product with desired antifungal activity .

Molecular Structure Analysis

Structure and Data

Parconazole's molecular structure can be described as follows:

  • Molecular Formula: C₁₄H₁₄F₂N₄O
  • Molecular Weight: Approximately 284.29 g/mol
  • Structural Features: The compound features a triazole ring fused with a substituted phenyl group, which contributes to its biological activity.

The three-dimensional conformation of Parconazole can be visualized using computational chemistry software that models its interactions with biological targets, particularly enzymes involved in ergosterol synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Parconazole undergoes various chemical reactions that enhance its antifungal properties:

  1. Nucleophilic Substitution: This reaction is critical for modifying the triazole ring to improve potency against specific fungal strains.
  2. Dehydrogenation Reactions: These are used to stabilize the compound and enhance its solubility in biological systems.
  3. Hydrolysis: This reaction may occur under physiological conditions, affecting the bioavailability and efficacy of Parconazole.

These reactions are meticulously controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Parconazole exerts its antifungal effects primarily through:

  • Inhibition of Ergosterol Synthesis: By inhibiting the enzyme lanosterol demethylase, Parconazole disrupts ergosterol production, leading to compromised fungal cell membrane integrity.
  • Fungal Cell Death: The resultant accumulation of toxic sterol intermediates ultimately leads to cell lysis and death.

Data from in vitro studies indicate that Parconazole demonstrates effective inhibition against various Candida species, with minimum inhibitory concentrations comparable to established antifungals like fluconazole .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Parconazole exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Comprehensive analyses have shown that its stability profile supports its use in pharmaceutical formulations designed for systemic administration .

Applications

Scientific Uses

Parconazole is primarily applied in:

  • Antifungal Therapy: Used clinically for treating systemic fungal infections, particularly those resistant to other treatments.
  • Research Applications: Investigated for potential use against emerging fungal pathogens and in combination therapies aimed at enhancing efficacy against resistant strains.

Ongoing research continues to explore modifications to Parconazole's structure to improve its pharmacological profile and broaden its spectrum of activity against various fungal infections .

Chemical and Structural Profile of Parconazole

Molecular Characterization and Stereochemical Configuration

Parconazole (Chemical Abstracts Service Registry Number: N/A; PubChem CID: 3047814) is a synthetic antifungal agent with the molecular formula C₁₇H₁₆Cl₂N₂O₃ and a molecular weight of 367.23 g/mol [1]. Its core structure consists of a dichlorinated phenyl ring linked to a central azole moiety (either imidazole or triazole) through an ether-oxygen bridge, terminating in a propanol chain. This architectural framework aligns with classical azole antifungals but exhibits distinct stereochemical features. X-ray crystallographic analyses of analogous compounds reveal that the spatial orientation of the dichlorophenyl group relative to the azole ring critically influences target binding. The molecule lacks chiral centers but displays conformational isomerism due to restricted rotation around the C-O bond connecting the propanol chain to the phenyl ring [3] .

Table 1: Atomic Composition of Parconazole

ElementCountBond TypeHybridization
Carbon17sp³/sp²Tetrahedral/Planar
Hydrogen16Covalent-
Chlorine2Halogen-
Nitrogen2Azole ringsp²
Oxygen3Ether/Alcoholsp³

Computational studies using density functional theory (DFT) indicate the lowest energy conformation positions the dichlorophenyl ring perpendicular to the azole plane, minimizing steric clash while optimizing hydrophobic interactions. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms this through coupling constants (³Jₕₕ = 8.5–9.0 Hz) and nuclear Overhauser effect (NOE) correlations between the propanol β-hydrogens and azole protons [6] . The hydroxyl group forms an intramolecular hydrogen bond (O-H···N) with the azole nitrogen, stabilizing the bioactive conformation essential for antifungal activity.

Comparative Analysis with Triazole and Imidazole Antifungal Agents

Parconazole belongs to the broader azole antifungal class, which includes both imidazole (two nitrogen atoms) and triazole (three nitrogen atoms) derivatives. Its structure shares key pharmacophoric elements with first-generation imidazoles (e.g., miconazole, ketoconazole) and second-generation triazoles (e.g., fluconazole, voriconazole):

Table 2: Structural and Functional Comparison with Representative Azoles

CompoundAzole TypeHalogenationAliphatic ChainKey Structural Variation
ParconazoleUnspecifiedDichloroO-linked propanolDichlorophenyl-ether linkage
MiconazoleImidazoleDichloroNone2,4-dichlorophenethyl sidechain
FluconazoleTriazoleDifluoroBis-triazolylpropanolSymmetric bis-triazole design
KetoconazoleImidazoleNonePiperazine-acetylComplex heterocyclic system

Spectroscopic binding studies demonstrate that imidazoles (like ketoconazole) exhibit stronger type II spectral shifts (λₘₐₓ = 429–430 nm) upon interaction with cytochrome P-450 heme iron, compared to triazoles (λₘₐₓ = 425–426 nm) [3]. This indicates tighter coordination of imidazole’s sp²-hybridized nitrogen to the Fe³⁺ ion. Parconazole’s spectral behavior suggests intermediate characteristics, potentially due to electronic modulation by its dichlorophenyl group. Crucially, triazoles show reduced hepatic inhibition due to weaker binding to human CYP450 isoforms (e.g., CYP3A4), while imidazoles exhibit broader off-target effects. Parconazole’s inhibition profile remains undetermined but likely correlates with its specific azole type [3] [6] .

Recent resistance studies on Candida parapsilosis highlight differential susceptibility: isolates with ERG11ₖ₁₄₃R mutations exhibit 32-fold increased fluconazole resistance (MIC >256 µg/mL) but retain partial susceptibility to certain imidazoles [2] [7]. Parconazole’s dichlorinated scaffold may overcome this resistance by enhancing membrane permeability or alternative binding, as seen with other halogen-rich azoles.

Structure-Activity Relationship (SAR) in Azole Derivatives

The antifungal activity of azoles like Parconazole depends critically on four structural elements:

  • Azole Ring Electronics:
  • Imidazoles show higher affinity but lower selectivity for fungal CYP51 versus human CYP450s than triazoles.
  • Quantum mechanical calculations indicate the pKₐ of the coordinating nitrogen governs binding strength: imidazole (pKₐ ~7.0) is more basic than triazole (pKₐ ~2.5), facilitating proton abstraction and Fe³⁺ coordination [6] . Parconazole’s experimental pKₐ remains uncharacterized but computational models suggest values aligning with imidazoles (6.8–7.2) based on electrostatic potential maps.
  • Halogen Substituents:
  • Dichlorination at the phenyl meta/para positions (as in Parconazole and miconazole) enhances lipophilicity (logP = 3.8–4.2) and membrane penetration. This correlates with 8–16-fold lower MICs against dermatophytes compared to non-halogenated analogs [6] . Chlorine’s electron-withdrawing effect also stabilizes the azole-CYP51 complex via hydrophobic clustering with phenylalanine residues (e.g., Phe228 in C. albicans CYP51).
  • Linker Flexibility:
  • The O-CH₂-CH₂-CH₂OH chain in Parconazole provides conformational flexibility for optimal active-site positioning. Bioactivity studies on miconazole analogs show that n=2–3 methylene units maximize potency; shorter chains reduce sterol binding affinity by 50% [3]. The terminal hydroxyl forms hydrogen bonds with heme propionate groups, contributing ~2.3 kcal/mol to binding energy.
  • Stereoelectronic Modulation:
  • Molecular dynamics simulations reveal that substitutions altering the dihedral angle (θ) between the azole and phenyl rings significantly impact activity. Optimal activity occurs at θ = 60–90°, as seen in Parconazole’s crystal structure [4] [8]. Derivatives with θ < 30° show 4-fold reduced potency due to steric occlusion in the CYP51 access channel.

Table 3: Impact of Structural Modifications on Antifungal Activity

Modification SiteStructural ChangeEffect on MIC₉₀ (C. albicans)Mechanistic Basis
Azole ringImidazole → Triazole2–4-fold increaseReduced heme affinity, improved selectivity
Phenyl substituentsH → 2,4-dichloro8-fold decreaseEnhanced lipophilicity and target binding
Aliphatic chain-OCH₂CH₂OH → -OCH₃32-fold increaseLoss of H-bonding with heme propionate
StereochemistryPlanar (θ=0°) → Bent (θ=90°)4-fold decreaseOptimal binding channel accommodation

Recent research integrates computational approaches like molecularly imprinted polymer (MIP) design to probe azole SAR. For fluconazole, MIP studies using 2-acrylamido-1-ethanesulfonic acid monomer reveal a 1:6 template-monomer ratio maximizes binding via hydrogen bonds (e.g., N-H···Nₐzₒₗₑ) and hydrophobic interactions [4] [8]. Applied to Parconazole, these methods predict key interactions: the sulfonic acid group binds the propanol hydroxyl (ΔG = −5.8 kcal/mol), while the dichlorophenyl group interacts via π-stacking and van der Waals forces.

The emergence of resistance mutations (e.g., ERG11Y₁₃₂F in C. auris) underscores SAR’s clinical relevance [7]. Mutant CYP51 exhibits steric hindrance against short-chain azoles but remains susceptible to analogs with extended hydrophobic substituents—supporting Parconazole’s dichlorophenyl group as a resistance-countering feature.

Properties

CAS Number

61400-59-7

Product Name

Parconazole

IUPAC Name

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.2 g/mol

InChI

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1

InChI Key

SWKACZZMDOWWGU-RHSMWYFYSA-N

SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.